molecular formula C18H20N2O3 B2659463 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034595-16-7

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2659463
CAS RN: 2034595-16-7
M. Wt: 312.369
InChI Key: IOKVAPIATMHQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring .


Molecular Structure Analysis

The molecular formula of the compound is C16H17NO2S . The InChI representation of the compound is InChI=1S/C16H17NO2S/c1-11-6-14(20-9-11)15(18)17-10-16(19)7-12-4-2-3-5-13(12)8-16/h2-6,9,19H,7-8,10H2,1H3,(H,17,18) . The Canonical SMILES representation is CC1=CSC(=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 287.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 287.09799996 g/mol . The Topological Polar Surface Area of the compound is 77.6 Ų . The compound has a Heavy Atom Count of 20 .

Scientific Research Applications

Antihypertensive Effects

N-(biphenylylmethyl)imidazoles, which share structural similarities with the queried compound, have been developed as potent, orally active antihypertensive agents. These compounds, such as DuP 753, have shown significant efficacy in reducing blood pressure (Carini et al., 1991).

Alzheimer's Disease Treatment

A series of hydroxamic acids, including compounds structurally related to the queried compound, have demonstrated potent selective inhibition against histone deacetylase 6 (HDAC6). These inhibitors have shown potential in ameliorating Alzheimer's disease phenotypes by reducing tau protein phosphorylation and aggregation, offering neuroprotective activity (Lee et al., 2018).

Drug Metabolism Studies

19F-nuclear magnetic resonance (NMR) has been utilized to study the metabolism and disposition of potent HIV integrase inhibitors, including compounds with structural similarities to the queried compound. This research aids in understanding the pharmacokinetics and pharmacodynamics of these drugs (Monteagudo et al., 2007).

Polymer Synthesis

Compounds with structural features similar to the queried compound have been used in the synthesis of ordered polymers. For example, the synthesis of poly(amide−acylhydrazide−amide) involves monomers with comparable structural frameworks, indicating potential applications in materials science (Yu et al., 1999).

Coordination Chemistry

Research in coordination chemistry has explored the use of β-functional phenyl isocyanides, including derivatives of 2,3-dihydro-1H-indol-2-ylidene, which are structurally related to the queried compound. These studies have implications for the development of novel metal-organic frameworks and catalysts (Tamm & Hahn, 1999).

Antiallergic Activity

Research into acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which have structural similarities to the queried compound, has shown potential antiallergic properties. These compounds displayed activity comparable to disodium cromoglycate, indicating their potential use in treating allergies (Wade et al., 1983).

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications . It could be explored for newer therapeutic possibilities given the diverse biological activities of indole derivatives .

properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(16-14-7-3-4-8-15(14)23-20-16)19-11-18(22)9-12-5-1-2-6-13(12)10-18/h1-2,5-6,22H,3-4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKVAPIATMHQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3(CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.